4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde
Description
4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is a benzaldehyde derivative featuring a thioether linkage and a 3-(3-chlorophenyl)-3-oxopropyl substituent. Its molecular formula is C₁₆H₁₃ClO₂S, with a molecular weight of approximately 320.8 g/mol. The compound integrates a benzaldehyde core modified with a sulfur-containing side chain and a ketone-functionalized chlorophenyl group.
Properties
Molecular Formula |
C16H13ClOS |
|---|---|
Molecular Weight |
288.8 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-15-3-1-2-14(10-15)16(18)9-8-12-4-6-13(11-19)7-5-12/h1-7,10-11H,8-9H2 |
InChI Key |
KFBZCUOYRVKNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chlorophenylacetic acid with thiobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride. The reaction mixture is heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- The thioether group in the target compound may enhance nucleophilicity compared to 3-chlorobenzaldehyde, enabling participation in sulfur-specific reactions (e.g., thiol-ene click chemistry).
- The branched structure likely increases lipophilicity , affecting solubility and bioavailability compared to 3-chlorobenzaldehyde.
Biological Activity
4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : C13H11ClOS
- Molecular Weight : 248.75 g/mol
- SMILES Notation : CC(=O)C(C1=CC(=C(C=C1)Cl)C(=O)S)C
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its effects on various cellular pathways.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. This suggests a potent anti-cancer activity, potentially mediated through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Inhibition of mitochondrial respiration |
Anti-inflammatory Effects
This compound has also shown promising anti-inflammatory properties. In a study examining its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages:
- Results : The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kB signaling pathway.
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M transition.
- Inhibition of Inflammatory Pathways : Suppression of NF-kB activation, leading to decreased expression of inflammatory mediators.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
-
In Vitro Study on MCF-7 Cells :
- Researchers evaluated the cytotoxicity and mechanism of action in MCF-7 cells.
- Results showed significant apoptosis and cell cycle arrest at G2/M phase.
-
Inflammation Model in Macrophages :
- The compound was tested in LPS-stimulated macrophages.
- It effectively reduced cytokine levels and inhibited NF-kB signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
